Bisnoryangonin
Overview
Description
Bisnoryangonin is a styrylpyrone compound, which is a class of natural products known for their diverse biological activities. It is primarily found in plants and fungi, such as Piper methysticum and Inonotus species. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisnoryangonin can be synthesized through various methods. One notable approach involves the use of chalcone synthase-like type III polyketide synthase (PnPKS) from Piper nigrum. The PnPKS protein catalyzes the lactonization of a linear triketide formed from ferulic acid, resulting in the production of this compound .
Industrial Production Methods: For industrial production, this compound can be produced using engineered Escherichia coli strains. The artificial biosynthetic pathway involves the expression of five genes: optal, sam5, com, 4cl2nt, and pnpks. The engineered L-tyrosine overproducing E. coli strain is cultured in a minimal glucose medium containing ampicillin and kanamycin, achieving a production titer of up to 52.8 mg/L .
Chemical Reactions Analysis
Types of Reactions: Bisnoryangonin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized this compound derivatives.
Scientific Research Applications
Bisnoryangonin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other styrylpyrone derivatives.
Biology: Studied for its role in plant defense mechanisms and secondary metabolism.
Industry: Utilized in the production of natural health products and supplements.
Mechanism of Action
Bisnoryangonin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Hispidin: Another styrylpyrone compound with similar antioxidant and anticancer properties.
Rheadinin: A bis(styrylpyrone) compound found in Inonotus species with notable biological activities.
Uniqueness of Bisnoryangonin: this compound is unique due to its specific biosynthetic pathway involving PnPKS and its diverse range of biological activities. Its ability to be produced in engineered microbial systems also sets it apart from other similar compounds.
Properties
IUPAC Name |
4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-4-1-9(2-5-10)3-6-12-7-11(15)8-13(16)17-12/h1-8,14-15H/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVQWHLMVLOZPX-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=O)O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=O)O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038265 | |
Record name | Bisnoryangonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13709-27-8 | |
Record name | Bisnoryangonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisnoryangonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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